3,4-Dihexylthiophen

Übersicht

Beschreibung

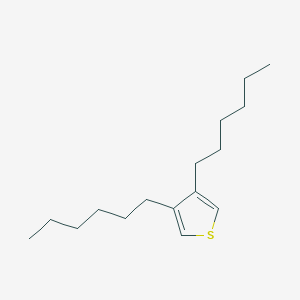

3,4-Dihexylthiophene: is an organic compound with the molecular formula C16H28S . It is a derivative of thiophene, where two hexyl groups are attached to the 3 and 4 positions of the thiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in organic photovoltaic applications .

Wissenschaftliche Forschungsanwendungen

3,4-Dihexylthiophene has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of donor-acceptor copolymers and low-band gap polymers.

Biology: Its applications in biology are less common but may include studies on its interactions with biological molecules.

Medicine: There is limited information on its direct applications in medicine.

Wirkmechanismus

Target of Action

3,4-Dihexylthiophene is primarily used in the synthesis of donor-acceptor copolymers and low-band gap polymers . These polymers are the primary targets of 3,4-Dihexylthiophene, and they play a crucial role in organic photovoltaic applications .

Mode of Action

The compound interacts with its targets through a process known as oxidative polymerization . This process involves the use of a catalyst, such as palladium (II) acetate, in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere . The resulting polymers exhibit a richer head-to-head content and a blue-shifted maximum absorption and luminescence wavelengths .

Biochemical Pathways

The oxidative polymerization of 3,4-Dihexylthiophene affects the polymerization pathway . This pathway involves the formation of C-C bonds from C-H bonds, making the process atom-economical . The resulting polymers have long p-conjugated structures, which are essential for their application in organic electronic devices .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3,4-Dihexylthiophene are not readily available, it’s important to note that the compound is a liquid at room temperature with a density of 0.925 g/mL at 25 °C . These properties may influence its bioavailability in certain applications.

Result of Action

The action of 3,4-Dihexylthiophene results in the formation of polymers with excellent carrier transport properties . These polymers, such as regioregular poly(3-hexylthiophene) (P3HT), exhibit high hole mobility . Additionally, 3,4-Dihexylthiophene has been shown to enhance the thermal stability of polythiophene: fullerene solar cells .

Action Environment

The action of 3,4-Dihexylthiophene is influenced by environmental factors such as temperature and the presence of oxygen . The oxidative polymerization process, for instance, occurs under an oxygen atmosphere . Moreover, the compound is classified as a combustible liquid , indicating that its action, efficacy, and stability may be affected by exposure to heat or flame.

Biochemische Analyse

Biochemical Properties

3,4-Dihexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with various enzymes and proteins involved in these synthetic processes. For instance, it has been used in palladium-catalyzed oxidative polymerization processes, which involve enzymes like palladium (II) acetate and copper (II) acetate . These interactions are crucial for the formation of polymers with high thermal stability and enhanced electronic properties.

Cellular Effects

The effects of 3,4-Dihexylthiophene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic photovoltaic applications, 3,4-Dihexylthiophene enhances the thermal stability of polythiophene: fullerene solar cells, which can impact the overall efficiency and longevity of these cells . Additionally, its role in the synthesis of low-band gap polymers can influence the electronic properties of cells, potentially affecting cellular signaling and metabolic processes.

Molecular Mechanism

At the molecular level, 3,4-Dihexylthiophene exerts its effects through various binding interactions with biomolecules. It is involved in the oxidative polymerization process, where it interacts with palladium (II) acetate and copper (II) acetate to form polymers . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions. Furthermore, 3,4-Dihexylthiophene can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in polymer synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of 3,4-Dihexylthiophene in laboratory settings are influenced by its stability and degradation over time. This compound has shown to enhance the thermal stability of polythiophene: fullerene solar cells, indicating that it remains stable under high-temperature conditions . Long-term studies on its stability and degradation are necessary to fully understand its temporal effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 3,4-Dihexylthiophene vary with different dosages in animal models. At lower dosages, it may enhance the thermal stability and electronic properties of polymers without causing significant adverse effects. At higher dosages, there could be potential toxic or adverse effects, which need to be carefully studied in animal models to determine the safe and effective dosage range for various applications .

Metabolic Pathways

3,4-Dihexylthiophene is involved in metabolic pathways related to the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with enzymes such as palladium (II) acetate and copper (II) acetate, which play a crucial role in the oxidative polymerization process . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of polymer synthesis.

Transport and Distribution

Within cells and tissues, 3,4-Dihexylthiophene is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function . Understanding the transport and distribution mechanisms of 3,4-Dihexylthiophene is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of 3,4-Dihexylthiophene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect its activity and function, influencing the overall efficiency of polymer synthesis and other biochemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dihexylthiophene can be synthesized through various methods. One common method involves the palladium-catalyzed oxidative polymerization of thiophene derivatives. This process uses palladium (II) acetate as a catalyst in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of 3,4-Dihexylthiophene often involves the use of donor-acceptor copolymers and low-band gap polymers. These materials are used in organic photovoltaic applications, enhancing the thermal stability of polythiophene: fullerene solar cells .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dihexylthiophene undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Palladium (II) acetate, copper (II) acetate, trifluoroacetic acid, and oxygen atmosphere.

Reduction: Common reducing agents include hydrogen gas and metal catalysts.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: The major products formed are often polymers with enhanced thermal stability.

Reduction: The major products formed are typically reduced forms of the original compound.

Substitution: The major products formed depend on the substituents used in the reaction.

Vergleich Mit ähnlichen Verbindungen

- 3-Hexylthiophene

- 1,4-Didodecyl-2,5-diiodobenzene

- 3,3′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene

- 2,5-Dibromo-3-hexylthiophene

- 2,1,3-Benzothiadiazole

- 4,7-Dibromobenzo [c]-1,2,5-thiadiazole

- 3-Octylthiophene

- 3,4-Propylenedioxythiophene

- Poly (3-hexylthiophene-2,5-diyl)

Uniqueness: 3,4-Dihexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of low-band gap polymers and donor-acceptor copolymers for organic photovoltaic applications .

Biologische Aktivität

3,4-Dihexylthiophene (C16H28S), a member of the thiophene family, has garnered attention in recent years due to its unique properties and potential applications in various fields, particularly in organic electronics and biomedicine. This article explores the biological activity of 3,4-dihexylthiophene, detailing its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

3,4-Dihexylthiophene is characterized by a thiophene ring substituted with two hexyl groups at the 3 and 4 positions. This substitution enhances its solubility and stability compared to other thiophenes. The compound exhibits properties such as:

- High thermal stability : Essential for applications in organic photovoltaics.

- Fluorescence : Useful for biological imaging applications.

Synthesis

The synthesis of 3,4-dihexylthiophene typically involves methods such as:

- Stille Coupling : A common method for creating thiophene derivatives.

- Grignard Reactions : Employed to introduce alkyl substituents.

These synthetic approaches allow for the production of high-purity compounds suitable for biological studies.

Cellular Uptake and Imaging

Research indicates that thiophene derivatives, including 3,4-dihexylthiophene, can cross cellular membranes efficiently. They have been utilized as fluorescent probes due to their ability to stain live cells without toxicity. For instance:

- Fluorescent labeling : 3,4-dihexylthiophene has been shown to selectively label intracellular proteins, facilitating the study of cellular processes through fluorescence microscopy .

Anticancer Activity

Some studies suggest that thiophene derivatives may exhibit anticancer properties. For example:

- In vitro studies : Compounds related to 3,4-dihexylthiophene have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis . This is particularly relevant for developing targeted cancer therapies.

Biocompatibility

The biocompatibility of 3,4-dihexylthiophene is critical for its application in biomedical fields. Research has shown that:

- Low cytotoxicity : The compound exhibits low toxicity levels in various cell lines, making it a candidate for drug delivery systems .

- Biodegradability : Its degradation products are non-toxic, further supporting its use in biological applications .

Case Studies

- Fluorescent Imaging in Live Cells :

- Anticancer Efficacy :

Research Findings

Eigenschaften

IUPAC Name |

3,4-dihexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRIIAIZQBBXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571972 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122107-04-4 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-dihexylthiophene in organic solar cell research?

A1: 3,4-dihexylthiophene is frequently used as a building block in conjugated polymers for organic solar cells. For example, it's a monomer in poly(3-hexylthiophene) (P3HT), a popular material for the active layer in bulk heterojunction solar cells. The research paper titled "Novel porphyrins for DSSC and BHJ solar Cells" [] highlights the use of 3,4-dihexylthiophene as a bridging unit in porphyrin-based small molecules for both bulk heterojunction solar cells (BHJSC) and dye-sensitized solar cells (DSSCs).

Q2: How does the inclusion of 3,4-dihexylthiophene units affect the properties of polythiophene-based materials?

A2: The incorporation of 3,4-dihexylthiophene units can significantly impact the morphology and thermal stability of polythiophene-based materials. The paper "Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity" [] demonstrates that introducing 3,4-dihexylthiophene into poly(3-hexylthiophene) can decrease the effective regioregularity of the polymer. This, in turn, leads to a more thermally stable interpenetrating network with PCBM (a common fullerene derivative used in organic solar cells) without significantly compromising electronic properties.

Q3: Can 3,4-dihexylthiophene be utilized in the controlled synthesis of nanomaterials for optoelectronic applications?

A3: Yes, research suggests that 3,4-dihexylthiophene plays a crucial role in the controlled synthesis of semiconducting nanoparticles. The paper "Synchronous Preparation of Length-Controllable 1D Nanoparticles via Crystallization-Driven In Situ Nanoparticlization of Conjugated Polymers" [] describes a novel method to prepare length-controlled, one-dimensional nanoparticles using 3,4-dihexylthiophene. The study highlights the compound's use in block copolymerization with polythiophene, resulting in nanoparticles with precisely controlled lengths due to the formation of a highly solubilizing shell around a crystalline polythiophene core.

Q4: How does 3,4-dihexylthiophene contribute to the performance of organic field-effect transistors (OFETs)?

A4: 3,4-dihexylthiophene is a key component in polymers designed for OFET applications. The research presented in "Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics" [] explores the synthesis and properties of polymers incorporating 3,4-dihexylthiophene, thiophene, and either oxadiazole or thiadiazole units. These polymers demonstrated promising field-effect transistor (FET) mobilities, highlighting the potential of 3,4-dihexylthiophene-containing polymers for organic electronics.

Q5: What is the impact of chain length on the properties of oligomers containing 3,4-dihexylthiophene?

A5: The length of oligomers incorporating 3,4-dihexylthiophene significantly influences their electronic and electrochemical properties. The paper "SYNTHESIS AND CHARACTERIZATION OF THE ELECTRONIC AND ELECTROCHEMICAL PROPERTIES OF THIENYLENEVINYLENE OLIGOMERS WITH MULTINANOMETER DIMENSIONS" [] examines thienylenevinylene oligomers based on 3,4-dihexylthiophene with chain lengths approaching 100 Å. The study reveals that increasing the chain length narrows the HOMO-LUMO gap and band gap, influences redox potentials, and impacts the number of accessible redox states.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.